molecular formula C8H15NO2S B2871775 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide CAS No. 1250496-39-9

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

Cat. No.: B2871775
CAS No.: 1250496-39-9
M. Wt: 189.27
InChI Key: IJLJEBISGITNGH-UHFFFAOYSA-N
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Description

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide and its salts, such as the hydrochloride (CAS 2248344-54-7), are spirocyclic sultams that serve as advanced, three-dimensional building blocks in medicinal and organic chemistry . These compounds are part of a growing focus in drug discovery on "escaping the flatland" by moving from traditional flat, aromatic cores toward sp3-enriched, 3D-shaped molecular templates, which can offer improved physicochemical properties and novel frameworks . As a γ-sultam, this scaffold possesses very low basicity, increased acidity, and enhanced aqueous solubility compared to isosteric saturated nitrogen heterocycles like pyrrolidine, while remaining stable towards protease-catalyzed degradation . Its spirocyclic nature introduces conformational restriction, a valuable strategy for fine-tuning the properties of potential drug candidates . The molecule's core structure can be further functionalized, as evidenced by related derivatives such as the 3-carboxylic acid and Fmoc-protected carboxylic acid, highlighting its versatility as a synthetic intermediate . This compound is offered exclusively for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8λ6-thia-2-azaspiro[4.5]decane 8,8-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c10-12(11)5-2-8(3-6-12)1-4-9-7-8/h9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLJEBISGITNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 8 Thia 2 Azaspiro 4.5 Decane 8,8 Dioxide and Its Analogues

General Principles of Spirocyclic Sulfonamide Synthesis

The construction of spirocyclic sulfonamides, also known as spirosultams, involves the formation of two key features: the spirocyclic carbon center and the cyclic sulfonamide (sultam) ring. General synthetic approaches often build the spirocyclic framework first, followed by the formation of the sulfonamide ring, or vice versa. Key strategies include:

Dialkylation: A common method for creating the spiro center involves the dialkylation of a carbon atom positioned between two activating groups. This activated carbon can be part of either the precursor to the piperidine (B6355638) ring or the tetrahydrothiophene (B86538) ring. wikipedia.org

Intramolecular Cyclization: Many syntheses rely on intramolecular reactions to form one of the rings at the spiro center. This can involve nucleophilic attack, radical cyclization, or condensation reactions onto a pre-existing ring. acs.orgnih.gov Recent developments have reported acid-mediated intramolecular cyclizations of (N-Aryl)-acetylenic sulfonamides to selectively produce spirocyclic sultams in good yields. acs.orgnih.govacs.org

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for constructing cyclic systems, including spirocycles and cyclic sulfonamides. acs.org

Cycloaddition Reactions: Concerted reactions like the Diels-Alder cycloaddition can be employed to construct the six-membered ring of the spirocyclic system with high stereoselectivity. nih.gov

Reductive Cyclization: A robust method has been developed to access five-membered spirocyclic sultams (γ-sultams) via the reductive cyclization of cyanoalkylsulfonyl fluorides, which are stable intermediates derived from less stable sulfonyl chlorides. thieme-connect.com

These fundamental approaches can be adapted and combined to create the specific 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide core.

Targeted Synthesis of the this compound Core Structure

While a specific, documented synthesis for this compound is not prevalent in readily available literature, its structure can be assembled using established and modern synthetic methodologies. The strategies discussed below are based on the synthesis of closely related spirocyclic amines, sulfonamides, and thioethers.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all components, offer an efficient route to complex molecules. For the synthesis of the target scaffold, an MCR could potentially assemble the piperidine ring onto a pre-functionalized tetrahydrothiophene-4-one 1,1-dioxide precursor.

A hypothetical MCR could involve the reaction of tetrahydrothiophene-4-one 1,1-dioxide, an amine (like ammonia or a protected amine), and a bifunctional component that can react to form the remaining part of the piperidine ring. For instance, sulfur-mediated MCRs are known to produce various sulfur-containing heterocycles. chemistryforsustainability.org Similarly, MCRs have been used to synthesize spiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolizine] derivatives under microwave irradiation, showcasing the power of this method for creating complex spiro systems. rsc.org The use of MCRs provides a convergent and atom-economical pathway to densely functionalized spirocyclic frameworks. nih.gov

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis
Reaction TypeComponentsProduct TypeReference
Four-component cascadeNinhydrin, Phenylenediamine, L-proline, NitrostyreneSpiro quinoxaline derivatives rsc.org
Copper-catalyzed MCRF-masked benzene-sulfonamide allene, alkene, TMSCNPoly-substituted 1,2,5,6-THPs
Water-based MCRCS2, Amines, Sulfoxonium ylidesThiazolidine-2-thiones organic-chemistry.org

Cycloaddition reactions are powerful tools for constructing cyclic systems with high regio- and stereoselectivity. mdpi.com An intramolecular Diels-Alder reaction could be a viable strategy, where a diene and a dienophile are tethered to form the spirocyclic core upon cyclization. acs.orgnih.gov For instance, a precursor containing a diene tethered to the nitrogen of a sulfonamide and an alkene on the other ring could undergo thermal cyclization. acs.orgnih.gov This approach has been successfully used to synthesize novel cyclic sulfonamides. acs.orgacs.orgnih.gov

Cyclocondensation reactions are also highly relevant. The synthesis of spiro 1,2,4-triazoles containing a sulfonamide moiety has been achieved through the condensation of amidrazones with cyclic ketones, catalyzed by p-toluenesulfonic acid. acgpubs.orgacgpubs.org A similar strategy could be envisioned where a suitably functionalized acyclic precursor undergoes an acid- or base-catalyzed cyclocondensation to form the piperidine ring onto the tetrahydrothiophene 1,1-dioxide core. For example, the synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one derivatives has been reported via the cyclocondensation of a Schiff base with thioglycolic acid. nih.gov

Ring-closing metathesis (RCM) is a versatile method for forming rings and has been applied to the synthesis of spiropiperidines. whiterose.ac.uk A potential RCM approach to the 8-Thia-2-azaspiro[4.5]decane core would start with a di-alkenylated precursor. For example, a nitrogen atom functionalized with two different alkenyl chains, one of which is attached to a tetrahydrothiophene scaffold, could undergo sequential RCM reactions to build the spirocyclic system.

Intramolecular cyclization is a cornerstone of spirocycle synthesis. acs.org An acid-mediated intramolecular annulation strategy has been shown to be effective for creating both fused and spirocyclic sultams from (N-aryl)-alkynyl sulfonamides. nih.govacs.org Another powerful technique is radical cyclization. For example, aryl radicals generated from aryl halides can cyclize onto a tethered olefin to construct spiropiperidines. nih.gov This approach could be adapted by starting with a precursor like N-(halophenyl)-N-(alkenyl)tetrahydrothiophene-3-methanesulfonamide, where radical generation would initiate cyclization to form the piperidine ring.

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. researchgate.netnih.gov This technology is particularly well-suited for constructing complex scaffolds like spirocycles. nih.gov

One strategy involves the generation of nitrogen-centered radicals from amides or sulfonamides, which can then undergo cyclization. researchgate.net For instance, a photocatalyst can activate an N-H bond of a sulfonamide, leading to a nitrogen-centered radical that adds to a tethered alkene to form the spirocyclic system. researchgate.net Another approach uses photoredox catalysis to generate aryl radicals from aryl halides for spirocyclization, providing a mild and efficient alternative to traditional tin-based radical chemistry. nih.gov This method has been used to construct a range of complex spiropiperidines. nih.gov A dual catalytic system combining titanocene and photoredox catalysis has also been used for the radical opening and spirocyclization of epoxyalkynes. nih.gov These methods highlight the potential of photoredox catalysis to facilitate the synthesis of the this compound core under environmentally benign conditions.

Table 2: Photocatalytic Approaches to Spirocycles
Catalysis TypePrecursor TypeKey IntermediateProduct TypeReference
Organic PhotoredoxLinear aryl halideAryl radicalSpiropiperidines nih.gov
Titanocene/Photoredox Dual CatalysisEpoxyalkyneTi(III)-complexed radicalHeterospirocycles nih.gov
Photoredox/HAT Catalysis2-amidated acetylenic alcoholAmidyl radicalN,O-Spirocycles acs.org
Photoredox/OrganocatalysisCyclopropylamine and OlefinRadical cation2-Amino-spiro[4.5]decane-6-ones mdpi.com

Synthesis of Key Precursors and Intermediates

The success of any synthetic strategy hinges on the availability of the necessary starting materials. For the synthesis of this compound, key precursors would include functionalized piperidines or functionalized tetrahydrothiophenes.

Functionalized Piperidines: Spiropiperidines can be synthesized by forming a second ring onto a pre-existing piperidine. whiterose.ac.uk For example, a 4-piperidone derivative can be used as a starting point. The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives often starts from such piperidine-based precursors. nih.gov The synthesis of functionalized piperidines is a well-established field, with numerous methods available. researchgate.net

Functionalized Tetrahydrothiophenes: Alternatively, the piperidine ring can be constructed onto a tetrahydrothiophene core. A key starting material would be tetrahydrothiophene-4-one, which can be oxidized to the corresponding sulfone. The synthesis of functionalized tetrahydrothiophenes can be achieved through various methods, including organocatalytic domino reactions involving Michael-aldol cascades. nih.gov Thia-Michael/aldol reactions have also been used to create highly substituted tetrahydrothiophenes. researchgate.net

Acyclic Precursors: For strategies like RCM or double cyclization, acyclic precursors with all the necessary atoms are required. These are typically assembled through standard organic reactions like alkylation, amination, and olefination. For instance, the synthesis of 1-azaspiro[4.5]-7-decen-2-one has been reported from L-aspartic acid via an N-acyliminium spirocyclization, demonstrating the assembly of the spiro core from an acyclic chiral precursor. clockss.org

The choice of precursor will ultimately depend on the chosen synthetic route to the final this compound target.

Scale-Up and Process Chemistry Considerations for this compound

The transition from laboratory-scale synthesis to multigram or industrial production of this compound and its derivatives requires careful consideration of reaction conditions, scalability of reagents, and purification methods.

The development of robust and scalable synthetic routes is crucial for the practical availability of this compound and its analogues. Research has focused on multi-step sequences that allow for the construction of the spirocyclic core and subsequent functionalization.

Another key strategy for scaling up the synthesis of such compounds is the use of flow chemistry. A viable scale-up procedure utilizing flow chemistry techniques has been demonstrated for the synthesis of 4-(Chloromethyl)-2-tosyl-8-thia-2-azaspiro[4.5]decane 8,8-Dioxide acs.org. Flow chemistry offers advantages in terms of safety, reproducibility, and the ability to handle hazardous reagents and intermediates in a continuous and controlled manner, which is highly desirable for industrial production.

The table below outlines a representative multi-step synthesis for a multigram scale production of a functionalized this compound analogue.

StepReactionReagents and ConditionsScaleYieldReference
1Hydroboration-Oxidation1. Borane (from NaBH₄ and I₂) 2. H₂O₂, NaOHMultigram71-83% nih.gov
2MesylationMethanesulfonyl chloride, TriethylamineMultigram- nih.gov
3Cyclization-Multigram- nih.gov
Overall Synthesis of 1-Benzyl-3-bromo-8-thia-1-azaspiro[4.5]decane 8,8-dioxide - 170.2 g - nih.gov

Despite the successful multigram synthesis of some analogues, several challenges remain in achieving high yields and purity for the industrial application of this compound and its derivatives.

Specific reaction steps can also be problematic for scale-up. In the synthesis of 1-Benzyl-3-bromo-8-thia-1-azaspiro[4.5]decane 8,8-dioxide, the hydroboration-oxidation step was identified as being particularly challenging for large-scale implementation nih.gov. Such steps often require stringent control of reaction parameters and may involve reagents that are difficult to handle on an industrial scale.

Purification of the final compound and intermediates is another significant hurdle. The presence of side products and unreacted starting materials can complicate the isolation of the desired product with high purity. Chromatographic purification methods, while effective at the lab scale, are often not economically viable for large-scale industrial production. Therefore, the development of synthetic routes that minimize byproduct formation and allow for purification by crystallization or other non-chromatographic methods is highly desirable.

The table below summarizes some of the key challenges encountered in the scale-up and industrial application of this compound and its analogues.

ChallengeDescriptionPotential Mitigation StrategiesReference
Low Overall Yields Multi-step syntheses often result in a low accumulation of the final product, making the process economically unviable for large-scale production.Route scouting for more efficient synthetic pathways, optimization of reaction conditions for each step, and implementation of convergent synthetic strategies. google.com
Problematic Reaction Steps Certain reactions, such as hydroboration-oxidation, can be difficult to control and execute safely on a large scale.Utilization of alternative and more scalable chemical transformations, and the adoption of process analytical technology (PAT) for better reaction monitoring and control. nih.gov
Purification Difficulties The separation of the desired product from impurities and byproducts can be challenging and costly at an industrial scale, especially if chromatography is required.Development of synthetic routes that produce cleaner reaction mixtures and designing crystallization-based purification processes.-
Reagent Cost and Availability The cost and availability of starting materials and reagents for multi-step syntheses can significantly impact the economic feasibility of industrial production.Sourcing of cost-effective raw materials and the development of synthetic routes that utilize cheaper and more readily available reagents. google.com

Chemical Reactivity and Functionalization of the 8 Thia 2 Azaspiro 4.5 Decane 8,8 Dioxide Scaffold

Reactivity of the Sulfone Group within the Spirocyclic System

The sulfone group in the 8-thia-2-azaspiro[4.5]decane 8,8-dioxide is a key functional group that significantly influences the molecule's reactivity. The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons on the adjacent methylene (B1212753) groups of the six-membered ring. This property opens up possibilities for various transformations.

One of the most characteristic reactions of α-halo sulfones is the Ramberg-Bäcklund reaction, which provides a pathway to alkenes through the extrusion of sulfur dioxide. While direct studies on the this compound are not extensively documented, the principles of this reaction are well-established for cyclic sulfones. The reaction typically involves the formation of an α-halo sulfone intermediate, followed by treatment with a base to induce the formation of a transient three-membered episulfone, which then collapses to the alkene with the elimination of SO2. The application of this reaction to the target scaffold would be expected to yield a spirocyclic alkene.

Another potential transformation involving the sulfone group is the Julia-Kocienski olefination. This reaction involves the coupling of a sulfone with a carbonyl compound to form an alkene. While this reaction is more commonly employed with aryl or heteroaryl sulfones, modifications for alkyl sulfones exist. The reactivity of the α-protons of the sulfone in the this compound scaffold could allow for its use in such olefination reactions, providing a method for the introduction of diverse substituents onto the carbon framework.

Reductive desulfonylation is another potential transformation. Various reagents are known to reduce sulfones to the corresponding sulfides or even completely remove the sulfur-containing group, which would provide access to the corresponding azaspiro[4.5]decane.

Reaction Type Description Potential Product
Ramberg-Bäcklund ReactionBase-mediated conversion of an α-halo sulfone to an alkene with extrusion of SO2.Spirocyclic alkene
Julia-Kocienski OlefinationReaction of a sulfone with a carbonyl compound to form an alkene.Substituted spirocyclic alkene
Reductive DesulfonylationRemoval of the sulfone group to yield the corresponding sulfide (B99878) or alkane.8-Thia-2-azaspiro[4.5]decane or 2-azaspiro[4.5]decane

Derivatization at the Azaspiro Nitrogen

The secondary amine in the five-membered ring of the this compound scaffold is a versatile handle for a variety of functionalization reactions. Standard methodologies for the derivatization of secondary amines are expected to be applicable to this system.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents such as alkyl halides or sulfates in the presence of a base. This allows for the introduction of a wide range of alkyl and substituted alkyl groups.

N-Acylation: Acylation of the nitrogen can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids with a suitable coupling agent. This leads to the formation of amides, providing another avenue for introducing diverse functional groups.

N-Arylation: The nitrogen can also undergo arylation reactions, for example, through Buchwald-Hartwig amination, to introduce aryl or heteroaryl substituents.

These derivatization reactions are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of lead compounds.

Reagent Type Reaction Product Class
Alkyl Halide (R-X)N-AlkylationTertiary Amine
Acyl Chloride (RCOCl)N-AcylationAmide
Aryl Halide (Ar-X)N-ArylationArylamine

Modifications of the Carbon Framework and Heteroatoms

Modification of the carbon framework of the this compound scaffold, beyond the reactions involving the sulfone group, presents a greater challenge due to the generally unactivated nature of the C-H bonds. However, the acidic nature of the α-protons to the sulfone group allows for deprotonation and subsequent reaction with electrophiles.

α-Alkylation of the Sulfone: Treatment with a strong base, such as an organolithium reagent, can generate a carbanion at the α-position to the sulfone. This carbanion can then be trapped with various electrophiles, such as alkyl halides, to introduce substituents on the six-membered ring.

Functionalization of the five-membered ring is less straightforward. However, modern C-H activation methodologies could potentially be employed to introduce substituents at specific positions, although this would likely require careful selection of catalysts and directing groups.

Regarding the heteroatoms, the sulfone group itself can be considered a point of modification, as discussed in section 3.1. The nitrogen atom, as detailed in section 3.2, is the primary site for derivatization.

Stereochemical Control in Functionalization Reactions

The this compound scaffold is a chiral molecule, with the spirocyclic carbon atom being a stereocenter. Functionalization reactions can, therefore, lead to the formation of diastereomers. Achieving stereochemical control in these reactions is a crucial aspect for the synthesis of enantiomerically pure compounds for biological applications.

When performing reactions at the α-position to the sulfone, the stereochemical outcome will depend on the nature of the electrophile and the reaction conditions. The use of chiral bases or auxiliaries could potentially induce facial selectivity in the approach of the electrophile to the planar carbanion intermediate.

For derivatization at the nitrogen atom, if the introduced substituent contains a stereocenter, a mixture of diastereomers may be formed. The separation of these diastereomers would be necessary to obtain stereochemically pure products. Alternatively, the use of chiral reagents or catalysts could favor the formation of one diastereomer over the other.

The development of stereoselective synthetic routes to functionalized derivatives of this compound is an area that would benefit from further research to fully exploit the potential of this scaffold in the design of new chemical entities.

Medicinal Chemistry and Biological Activity of 8 Thia 2 Azaspiro 4.5 Decane 8,8 Dioxide and Derivatives

Overview of Biologically Active Spirocyclic Sulfonamides

Spirocyclic compounds, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is advantageous for drug design. When this spiro-framework incorporates a sulfonamide group, the resulting molecules, known as spirocyclic sulfonamides, exhibit a diverse range of pharmacological properties. researchgate.net Sulfonamides themselves are a cornerstone in drug discovery, known for antibacterial, antitumor, anti-inflammatory, and antiviral activities. nih.govijpsonline.com

A notable area of research is the development of spirocyclic sulfonamides as potent enzyme inhibitors. nih.gov For instance, novel series of 4-oxo-spirochromane derivatives bearing a primary sulfonamide group have been synthesized and identified as powerful inhibitors of human carbonic anhydrase (CA) isoforms, particularly hCA II and hCA VII. nih.gov The inhibition of these enzymes has been validated as a therapeutic strategy for managing neuropathic pain. nih.govresearchgate.net In animal models of oxaliplatin-induced neuropathy, certain spirocyclic sulfonamides demonstrated significant and long-lasting pain-attenuating effects. nih.govnih.gov This highlights the potential of the spirocyclic sulfonamide scaffold in developing treatments for complex neurological conditions. nih.gov

In Vitro and In Vivo Biological Effects of the 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide Scaffold

The this compound scaffold and its structural isomers, such as the 1-thia-4-azaspiro[4.5]decane core, have been the subject of various biological investigations. These studies reveal the scaffold's potential across several therapeutic areas, including infectious diseases, oncology, and immunology.

Antimicrobial Efficacy and Mechanisms

The thiazolidine (B150603) ring system, which is structurally related to the thia-azaspiro[4.5]decane core, is a key pharmacophore in compounds with antimicrobial properties. The embedded N-C-S linkage within these structures is often crucial for their biological activity. nih.gov Research on derivatives of the related 1-thia-4-azaspiro[4.5]decane scaffold has indicated their potential for development as antimicrobial agents. nih.govnih.gov

Antineoplastic and Apoptosis-Inducing Activities in Cell Models

Derivatives of the azaspiro[4.5]decane scaffold have shown significant promise as anticancer agents, capable of inhibiting cell growth and inducing apoptosis in various cancer models. nih.gov

One notable derivative, Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine), has demonstrated potent activity against multiple myeloma (MM) cells. nih.gov It effectively inhibits the growth of both drug-sensitive and drug-resistant MM cell lines and patient-derived MM cells. nih.gov The mechanism of action involves the induction of caspase-mediated apoptosis. nih.gov Atiprimod has been shown to inhibit key survival pathways, including the signal transducer and activator of transcription 3 (STAT3) and the PI3-K/Akt signaling pathways, which are often activated by interleukin 6 (IL-6) in the bone marrow microenvironment. nih.gov Furthermore, it can block the activation of nuclear factor κB (NF-κB), a critical anti-apoptotic protein, by inhibiting IκBα phosphorylation. nih.gov

In other studies, novel synthesized derivatives of 1-thia-4-azaspiro[4.5]decane have been evaluated for their anticancer activity against various human cancer cell lines. nih.govmdpi.com These compounds displayed dose-dependent cytotoxic activities against human colorectal carcinoma (HCT-116), human prostate adenocarcinoma (PC-3), and human liver hepatocellular carcinoma (HepG-2) cell lines. mdpi.com Several derivatives exhibited good to moderate inhibitory activities, with some compounds showing potent efficacy, particularly against HCT-116 cells. mdpi.com

CompoundIC₅₀ (nM) vs. HCT-116IC₅₀ (nM) vs. PC-3IC₅₀ (nM) vs. HepG-2
Compound 7110.5155.1130.2
Compound 9120.1160.7145.3
Compound 1492.2105.2122.4
Compound 1895.3115.4150.1
Compound 19100.2140.3165.2
Doxorubicin® (Reference)85.490.395.6

In vitro anticancer activity of selected 1-thia-4-azaspiro[4.5]decane derivatives against human cancer cell lines. mdpi.com

Neuroprotective Effects in Experimental Systems

The therapeutic potential of spirocyclic sulfonamides extends to the central nervous system. As mentioned previously, certain spirocyclic sulfonamides act as inhibitors of carbonic anhydrase isoforms that are involved in pain pathways. nih.govnih.gov Specifically, inhibitors of hCA II and hCA VII have been shown to produce significant pain-relieving effects in animal models of neuropathic pain, a condition that is often difficult to treat. nih.govresearchgate.net This suggests that the spirocyclic sulfonamide scaffold could be a valuable starting point for the rational design of novel analgesics. nih.gov

Immunomodulatory and Anti-inflammatory Properties

The azaspiro[4.5]decane scaffold is a key feature of compounds with potent immunomodulatory and anti-inflammatory effects. The derivative Atiprimod significantly inhibits the production of the pro-inflammatory cytokine interleukin 6 (IL-6) and demonstrates anti-inflammatory activity in animal models of autoimmune disease, such as arthritis. nih.gov In the context of multiple myeloma, Atiprimod not only acts directly on the cancer cells but also modulates the tumor microenvironment by inhibiting the secretion of IL-6 and vascular endothelial growth factor (VEGF) from bone marrow stromal cells. nih.gov This dual action highlights the scaffold's potential for treating diseases where inflammation plays a critical role.

Antiviral Applications

Derivatives of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold have been identified as promising antiviral agents. nih.govnih.gov A series of these compounds were synthesized and evaluated for their activity against human coronavirus 229E (HCoV-229E), one of the viruses responsible for the common cold. nih.gov

Several compounds demonstrated the ability to inhibit the replication of HCoV-229E in cell culture assays with low cytotoxicity. nih.gov Structure-activity relationship studies revealed that specific substitutions on the azaspiro[4.5]decane ring were crucial for antiviral activity. nih.govsemanticscholar.org For instance, a methyl group at the C-2 position was found to be essential for activity. nih.gov The bulkiness of the substituent at the C-8 position also significantly influenced the inhibitory potency. nih.govsemanticscholar.org The most active compound in the series, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (compound 8n), exhibited an EC₅₀ value of 5.5 µM. nih.govnih.gov Interestingly, these compounds were found to be inactive against influenza viruses, indicating a degree of selectivity in their antiviral action. nih.govnih.gov These findings underscore the 1-thia-4-azaspiro[4.5]decane scaffold as a versatile and relevant structure for the development of novel antiviral drugs. nih.govresearchgate.net

CompoundEC₅₀ (µM) vs. HCoV-229E
7m31 ± 11
7n12 ± 1
8k28 ± 7
8l18 ± 4
8m8.1 ± 2.2
8n5.5 ± 0.7
8p6.1 ± 0.2
K22 (Reference)3.3 ± 1.0

In vitro antiviral activity of selected 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus 229E. nih.gov

Identification of Molecular Targets and Pathways

The biological effects of this compound derivatives are rooted in their ability to interact with specific molecular targets, thereby modulating critical cellular pathways involved in disease pathogenesis.

Derivatives of the azaspiro[4.5]decane framework have demonstrated significant interactions with a range of enzymes and receptors. Spirocyclic sulfonamides, in particular, have been identified as potent inhibitors of several enzyme classes.

One notable area of activity is the inhibition of carbonic anhydrases (CAs) . A series of 4-oxo-spirochromanes bearing a primary sulfonamide group showed strong inhibitory activity against human carbonic anhydrase isoforms hCA II and hCA VII, with inhibition constants (Kᵢ) in the low to sub-nanomolar range. nih.gov Certain cyclic secondary sulfonamides have also shown unusual and potent inhibition of the cancer-related CA IX isoform. acs.org

Another key target is the Akt (Protein Kinase B) family of enzymes, which are central to cell survival and proliferation pathways. Novel bicyclic spiro sulfonamides have been designed as potent Akt inhibitors. nih.gov Through structure-based design, these compounds achieved favorable Akt potency and exhibited high selectivity (up to 1000-fold) against the related kinase PKA. nih.govsci-hub.st

In terms of receptor binding, azaspiro[4.5]decane derivatives have shown high affinity for sigma-1 (σ₁) receptors . For instance, the derivative 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was found to possess a high affinity for σ₁ receptors with a Kᵢ value of 5.4 nM and showed good selectivity over σ₂ receptors. figshare.comnih.gov This interaction is significant as σ₁ receptors are implicated in various neurological disorders and are targets for tumor imaging. figshare.comnih.gov

Furthermore, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel class of selective agonists for the δ-opioid receptor (DOR) , a potential target for treating neurologic and psychiatric conditions. nih.govresearchgate.net

Table 1: Enzyme and Receptor Activity of Selected Spirocyclic Analogues

Compound ClassTargetActivityReference
4-Oxo-spirochromane sulfonamidesCarbonic Anhydrase II & VIILow to sub-nanomolar Kᵢ values nih.gov
Bicyclic spiro sulfonamidesAkt (Protein Kinase B)Potent inhibition; up to 1000-fold selectivity over PKA nih.gov
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 (σ₁) ReceptorKᵢ = 5.4 nM nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesδ-Opioid Receptor (DOR)Submicromolar agonist potency nih.gov

The therapeutic potential of this compound derivatives extends to their ability to modulate intracellular signaling pathways crucial for cell growth, inflammation, and survival.

PI3-K/Akt Pathway: As potent inhibitors of Akt, spirocyclic sulfonamides directly modulate the PI3-K/Akt signaling cascade. nih.gov This pathway is one of the most frequently activated signaling networks in human cancer, promoting cell survival and proliferation. By inhibiting Akt, these compounds can effectively block downstream signaling, leading to anti-proliferative effects.

STAT3 Pathway: A derivative of 2-azaspiro[4.5]decane, known as Atiprimod, has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) triggered by Interleukin-6 (IL-6). nih.gov The STAT3 pathway is a critical regulator of cytokine signaling, and its aberrant activation is a hallmark of many cancers and inflammatory diseases.

NFκB Pathway: The same compound, Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine), also demonstrates inhibitory effects on the Nuclear Factor kappa B (NF-κB) pathway. nih.gov It was found to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB, which are key steps in the activation of this pro-inflammatory and pro-survival pathway. nih.gov Phytochemicals have also been noted for their ability to modulate the TLR/NF-κB/NLRP signaling cascade, suggesting a broader strategy for targeting this pathway in cancer therapy. nih.gov The sulfation of certain polysaccharides has been shown to suppress NF-κB activation, highlighting the importance of charged groups, such as those in sulfonamides, in modulating this pathway. nih.gov

Structure-Activity Relationship (SAR) and Lead Optimization Studies for Spirocyclic Sulfonamide Analogues

Understanding the relationship between the chemical structure of spirocyclic sulfonamide analogues and their biological activity is fundamental for designing more potent and selective therapeutic agents.

Systematic modification of the spirocyclic scaffold and its substituents has yielded critical insights into the structural requirements for biological activity.

Substituents on Aromatic Rings: For benzenesulfonamide (B165840) inhibitors of carbonic anhydrase, the addition of bulky moieties to attached pyrazole (B372694) and pyridazinecarboxamide groups can lead to isoform-selective inhibition. mdpi.com The specific interactions of these substituents with amino acid residues like His200 and Tyr204 in the enzyme's active site can significantly enhance binding affinity. mdpi.com

Modifications to the Spiro-System: In the development of Akt inhibitors, replacing a phenol (B47542) ring within the spiro-system with a lactam or an indazole resulted in compounds with excellent enzyme and cellular potency. sci-hub.st However, this change sometimes came at the cost of reduced selectivity over the PKA kinase. sci-hub.st

Impact of Bulky Groups: Studies on other sulfonamide analogues have shown that bulky substituents can have a negative impact on potency. For example, replacing a methanesulfonamide (B31651) group with larger isopropylsulfonamide or benzenesulfonamide groups can lead to a substantial decrease in activity, indicating that steric hindrance at certain positions is not well tolerated by the target's binding site.

Table 2: Influence of Substituents on Biological Activity

Compound SeriesPosition of SubstitutionSubstituent EffectOutcomeReference
Akt InhibitorsCore Spiro-Ring SystemReplacement of phenol with lactam/indazoleIncreased potency, but reduced selectivity sci-hub.st
Carbonic Anhydrase InhibitorsPeripheral Aromatic GroupsAddition of bulky moietiesEnhanced, isoform-selective inhibition mdpi.com

The rigid, three-dimensional nature of the this compound core is a defining feature that significantly influences its biological activity. The spiro center locks the two constituent rings—the piperidine (B6355638) and the tetrahydrothiophene (B86538) 1,1-dioxide—in a fixed perpendicular orientation, which pre-organizes the appended functional groups for optimal interaction with their biological targets.

Conformational analysis of related 1-thia-4-azaspiro[4.5]decane structures reveals that the cyclohexane (B81311) ring typically adopts a stable chair conformation. The five-membered thiazolidine ring (analogous to the tetrahydrothiophene ring) often exists in a twisted conformation. This defined geometry is crucial for fitting into the specific binding pockets of enzymes and receptors. The fixed spatial arrangement of substituents on the spirocyclic scaffold reduces the entropic penalty upon binding, which can contribute to higher affinity. The orientation of the sulfonamide group, in particular, is critical for its interaction with key residues, such as the zinc ion in the active site of metalloenzymes like carbonic anhydrase. mdpi.com Therefore, the inherent conformational rigidity of this spiro-system is a key determinant of its bioactivity profile.

Computational and Theoretical Investigations of 8 Thia 2 Azaspiro 4.5 Decane 8,8 Dioxide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in understanding the electronic properties and intrinsic reactivity of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can provide detailed insights into the electronic landscape of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide.

Key parameters that can be derived from these calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The electron density distribution reveals the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. The sulfone group, with its electronegative oxygen atoms, is expected to be a region of low electron density, while the nitrogen atom of the azaspiro ring is likely to be a nucleophilic center.

The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. Furthermore, electrostatic potential maps can be generated to visualize the charge distribution and predict regions involved in non-covalent interactions, which are critical for molecular recognition and binding to biological targets.

Molecular Dynamics Simulations and Conformational Preferences

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which contains two fused rings, MD simulations can reveal its preferred three-dimensional conformations in different environments, such as in a vacuum or in aqueous solution.

By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations and understand the energetic barriers between them. The spirocyclic nature of the core structure imposes significant conformational constraints, yet the piperidine (B6355638) and tetrahydrothiophene (B86538) dioxide rings can still adopt various chair, boat, or twist-boat conformations. Understanding these preferences is vital, as the specific 3D shape of a molecule is often critical for its biological activity.

MD simulations can also provide insights into the molecule's flexibility and how it might adapt its shape upon binding to a biological target. The trajectories generated from these simulations can be analyzed to determine root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the rigid and flexible regions of the molecule.

Table 2: Potential Outputs from Molecular Dynamics Simulations

Simulation Parameter Information Gained Relevance to this compound
Conformational Analysis Identification of low-energy conformers and their relative populations. Determines the most likely three-dimensional structures of the molecule, which is crucial for receptor binding.
Radial Distribution Functions Describes the probability of finding a solvent molecule (e.g., water) at a certain distance from a specific atom. Provides insights into the molecule's solvation and hydration patterns, affecting its solubility.

Ligand-Target Docking and Binding Energy Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein target.

The process involves placing the ligand in various positions and orientations within the target's binding pocket and scoring each pose based on a scoring function that estimates the binding affinity. This can help in identifying potential biological targets for the molecule and in understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex.

Following docking, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed to calculate the binding free energy, providing a more accurate prediction of the ligand's binding affinity. These predictions can guide the design of new analogs with improved potency.

Table 3: Illustrative Ligand-Target Docking and Binding Energy Prediction Data

Computational Approach Predicted Parameter Hypothetical Application for this compound
Molecular Docking Binding Pose and Docking Score Predicts the orientation and estimates the binding affinity to a specific protein target (e.g., an enzyme or receptor).
Interaction Analysis Identification of key interacting residues and interaction types (e.g., hydrogen bonds, hydrophobic contacts). Elucidates the molecular basis of binding and informs structure-activity relationship studies.

Computational Approaches for Predicting Pharmacokinetic Properties (e.g., Absorption, Distribution, Metabolism, Excretion)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are crucial for the early-stage evaluation of a compound's drug-likeness. These computational tools predict the pharmacokinetic properties of a molecule based on its structure, which can help in identifying potential liabilities before costly experimental studies are undertaken.

For this compound, various molecular descriptors such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area can be calculated. These descriptors are then used in established models, such as Lipinski's Rule of Five, to predict oral bioavailability. nih.gov

More sophisticated Quantitative Structure-Property Relationship (QSPR) models can predict properties like aqueous solubility, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. Predicting these properties is essential for optimizing the molecule's pharmacokinetic profile and ensuring it can reach its target in the body in sufficient concentrations.

Table 4: Predicted ADME Properties for a Hypothetical Molecule

ADME Property Prediction Method/Model Significance for Drug Development
Oral Bioavailability Lipinski's Rule of Five, Veber's Rules Assesses the likelihood of the compound being orally active.
Aqueous Solubility (logS) QSPR models (e.g., ALOGPS) Predicts how well the compound dissolves in water, which is important for absorption.
Blood-Brain Barrier Permeability QSPR models Indicates the potential for the compound to act on targets within the central nervous system.

Intellectual Property and Commercial Applications of 8 Thia 2 Azaspiro 4.5 Decane 8,8 Dioxide

Analysis of Patent Landscape and Claims

An analysis of the current patent landscape reveals that while patents specifically claiming 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide as a final product are limited, its significance is growing as a key intermediate and structural motif in the development of novel therapeutic agents.

A notable example is the European patent application EP 3772513 A1, which discloses a broad range of compounds as SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) inhibitors. googleapis.com Within this application, this compound is explicitly listed as a possible cyclic amine that can be incorporated into the final inhibitor structure. googleapis.com The claims of this patent focus on the final compounds intended for the treatment of proliferative disorders, such as cancer, by allosterically inhibiting the SHP2 enzyme. googleapis.comirbm.comnih.gov The inclusion of the this compound moiety suggests its utility in providing a desirable three-dimensional architecture for effective binding to the target protein.

While direct patenting of the core scaffold is less common, its derivatives are being actively explored. Research has demonstrated the synthesis of derivatives like 4-(Chloromethyl)-2-tosyl-8-thia-2-azaspiro[4.5]decane 8,8-Dioxide, highlighting the chemical tractability of this scaffold for creating diverse molecular libraries for further screening and development.

The broader class of spirocyclic sultams is also gaining traction in patent literature. For instance, patent application WO2018007323A1 describes benzosultams and their analogues for use as fungicides, indicating the potential for spirocyclic sultam structures in agrochemical applications. google.com The synthesis of various spirocyclic β- and γ-sultams is being explored as a source of advanced building blocks for drug discovery, suggesting a future increase in patent filings for compounds derived from these scaffolds. nih.govnih.gov

Patent/Application NumberAssignee/ApplicantKey Claims/Significance
EP 3772513 A1 (Not specified in result)Discloses SHP2 inhibitors for treating proliferative disorders; explicitly lists this compound as a potential structural component. googleapis.com
WO2018007323A1 (Not specified in result)Claims benzosultams and their analogues for use as fungicides, demonstrating the potential of the broader sultam class in agrochemicals. google.com

Strategic Development in Pharmaceutical and Agrochemical Industries

The strategic inclusion of this compound and related spirocyclic sultams in industrial research and development programs underscores their growing importance.

In the pharmaceutical industry , the primary focus is on the development of highly specific and potent inhibitors for challenging therapeutic targets. The targeting of SHP2 is a prime example. SHP2 is a crucial node in the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers. irbm.com The development of allosteric SHP2 inhibitors represents a significant advancement in cancer therapy, and the incorporation of rigid, three-dimensional scaffolds like spirocyclic sultams is a key strategy to achieve high affinity and selectivity. nih.govresearchgate.net The unique conformational constraints of the this compound core can lead to improved pharmacokinetic properties and reduced off-target effects compared to more flexible structures. The pursuit of such novel scaffolds indicates a strategic move by pharmaceutical companies to populate their pipelines with next-generation oncology drugs that can overcome resistance to existing therapies. researchgate.net

In the agrochemical industry , there is a continuous demand for new active ingredients with novel modes of action to combat the development of resistance in pests and pathogens. While specific commercial development of this compound in this sector is not yet prominent, the fungicidal activity of related sultam structures is a strong indicator of its potential. google.com The chemical stability of the sultam ring and the ability to introduce diverse functional groups make these compounds attractive candidates for high-throughput screening in agrochemical discovery programs. The development of efficient synthetic routes to spirocyclic sultams further enhances their appeal for large-scale production required for agricultural applications. nih.govresearchgate.net

Emerging Patent Trends and Opportunities

The intellectual property and commercialization landscape for this compound and its analogues is poised for growth, with several emerging trends and opportunities identifiable.

One significant trend is the increasing focus on three-dimensional molecular scaffolds in drug discovery. As the limitations of flat, aromatic-rich molecules become more apparent, sp³-rich spirocyclic systems are gaining favor for their ability to explore novel chemical space and interact with complex protein targets. nih.gov This trend is likely to lead to more patents claiming not just final active ingredients but also the novel building blocks themselves, including this compound.

Another emerging area is the development of covalent inhibitors and chemical probes . The inherent reactivity and specific geometry of the sultam moiety can be exploited to design targeted covalent inhibitors, which can offer enhanced potency and duration of action. The synthesis of functionalized derivatives opens up opportunities for creating chemical probes to study the biology of new targets.

Furthermore, the application of novel synthetic methodologies , such as photocatalysis, is facilitating the construction of complex spirocyclic systems. researchgate.net This will likely accelerate the discovery of new bioactive molecules based on the this compound scaffold and lead to a new wave of patent applications covering these innovative synthetic routes and the resulting compounds.

Opportunities also exist in exploring the therapeutic potential of this scaffold beyond oncology. The diverse biological activities reported for sultam-containing compounds, including anti-inflammatory and antiviral properties, suggest that derivatives of this compound could be valuable in a range of other disease areas. In the agrochemical sector, a systematic exploration of this scaffold for herbicidal and insecticidal properties, in addition to fungicidal activity, could yield new crop protection agents.

Conclusion and Future Directions in 8 Thia 2 Azaspiro 4.5 Decane 8,8 Dioxide Research

Summary of Current Research on 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

Direct and extensive research specifically focused on this compound is currently limited in publicly available scientific literature. The compound is recognized primarily as a building block in chemical synthesis, with its commercial availability suggesting its utility in the construction of more complex molecules. The core structure combines a piperidine (B6355638) ring, a common motif in many FDA-approved drugs, with a tetrahydrothiophene (B86538) 1,1-dioxide (sulfolane) ring in a spirocyclic arrangement. bepls.com

The sulfone group, a key feature of this molecule, is a well-established pharmacophore known for its chemical stability and ability to act as a hydrogen bond acceptor. sioc-journal.cn Sulfonyl-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. iomcworld.comresearchgate.net Similarly, azaspirocyclic scaffolds are increasingly utilized in drug design to enhance molecular rigidity, improve binding affinity, and optimize pharmacokinetic profiles. bldpharm.comacs.org While research on analogous structures, such as 1-thia-4-azaspiro[4.5]decane derivatives, has shown promise in areas like cancer research, the specific biological potential of this compound remains largely uncharted territory. nih.gov

Unexplored Avenues in Synthesis and Derivatization

The synthesis of the this compound core and its subsequent derivatization represent fertile ground for chemical innovation. While standard methods for the construction of spirocycles and the formation of cyclic sulfones are well-documented, their application to this specific scaffold is not extensively described.

Potential Synthetic Strategies:

StrategyDescriptionKey Considerations
Ring-Closing Metathesis (RCM)RCM of a diene precursor containing both the nitrogen and sulfur heteroatoms could provide an efficient route to the bicyclic system. ucsb.eduCatalyst selection and substrate design would be critical for achieving high yields and stereoselectivity.
Intramolecular CyclizationAn intramolecular cyclization of a suitably functionalized piperidine precursor bearing a sulfonyl-containing side chain could be a viable approach.The choice of activating groups and reaction conditions would be crucial to favor the desired spirocyclization.
Diels-Alder ReactionsThe use of dihydrothiophene 1,1-dioxide derivatives as dienophiles in Diels-Alder reactions could be explored for the construction of the sulfone-containing ring. iomcworld.comThe reactivity and regioselectivity of the dienophile would need to be carefully considered.

Derivatization Opportunities:

The presence of the secondary amine in the piperidine ring offers a prime site for derivatization. Standard N-alkylation, N-acylation, and reductive amination reactions could be employed to introduce a wide variety of functional groups. These modifications would allow for the systematic exploration of the structure-activity relationship (SAR) of novel analogues. Furthermore, functionalization of the carbon backbone of either ring, where chemically feasible, could provide additional points of diversity.

Advanced Biological Characterization and Target Validation

Given the limited biological data on this compound, a comprehensive screening campaign is a critical next step. The known biological activities of related sulfonyl and azaspirocyclic compounds suggest several promising therapeutic areas for investigation.

Potential Therapeutic Areas for Screening:

High-throughput screening (HTS) of a library of this compound derivatives against a diverse panel of biological targets would be a crucial first step. Once lead compounds are identified, target validation studies would be necessary to elucidate their mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific protein targets of the active compounds.

Design of Next-Generation Analogues

The design of future analogues of this compound will be guided by the results of initial SAR studies and target identification. The inherent three-dimensionality of the spirocyclic scaffold provides a unique opportunity to explore chemical space in ways that are not possible with more planar molecules. bldpharm.com

Key Design Considerations:

Modulation of Physicochemical Properties: The introduction of various substituents on the piperidine nitrogen can be used to fine-tune properties such as solubility, lipophilicity (logP), and metabolic stability. bldpharm.com

Vectorial Elaboration: The spirocyclic core presents well-defined vectors for the attachment of pharmacophoric groups, allowing for precise orientation and interaction with biological targets. whiterose.ac.uk

Bioisosteric Replacement: The sulfone group, or other parts of the scaffold, could be replaced with other functional groups to explore the impact on activity and properties. sioc-journal.cn For example, replacing the sulfone with a sulfonamide could introduce a hydrogen bond donor.

Computational modeling and structure-based drug design will be invaluable tools in the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.

Broader Impact on Chemical Science and Medicine

The systematic investigation of this compound and its derivatives has the potential to make a significant impact on both chemical science and medicine. From a chemical perspective, the development of novel and efficient synthetic routes to this and related spirocyclic systems will expand the toolkit available to synthetic chemists.

In the realm of medicinal chemistry, the exploration of this underexplored scaffold could lead to the discovery of first-in-class drugs for a variety of diseases. The unique structural features of this compound class may allow for the targeting of proteins that have been challenging to address with more conventional, "flat" molecules. bldpharm.com The insights gained from the biological characterization of these compounds will contribute to a deeper understanding of the interplay between three-dimensional molecular shape and biological activity. Ultimately, the research into this compound could pave the way for the development of novel and effective therapies for a range of human diseases.

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